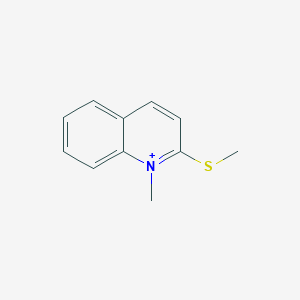
1-Methyl-2-(methylthio)quinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(methylthio)quinolinium is a heterocyclic organic compound that belongs to the quinolinium family It is characterized by a quinoline ring structure with a methyl group at the first position and a methylthio group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-(methylthio)quinolinium can be synthesized through several methods. One common approach involves the reaction of 2-chloroquinoline with methylthiolate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of 2-quinolinethiol and methyl iodide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized for scalability, cost-effectiveness, and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(methylthio)quinolinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinolinium ring to a dihydroquinoline derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinolinium derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its antileukemic activity and its ability to inhibit polymerase activity.
Industry: It may be used in the development of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(methylthio)quinolinium involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, causing structural changes that affect DNA replication and transcription. This intercalation can lead to the inhibition of polymerase activity and the induction of DNA repair mechanisms . Additionally, the compound’s radioprotective properties are attributed to its ability to scavenge free radicals and protect cells from radiation-induced damage.
Comparison with Similar Compounds
1-Methyl-2-(methylthio)quinolinium can be compared with other quinolinium derivatives and related compounds:
1-Methylquinolinium-2-dithioacetic acid: Similar in structure but with a dithioacetic acid group, known for its radioprotective properties.
1-Methyl-2-(methylthio)-2-piperidinovinylquinolinium iodide: Another derivative with a piperidinovinyl group, studied for its DNA-binding affinity and radioprotective efficacy.
Thiazole derivatives: Compounds with a thiazole ring, known for diverse biological activities including antimicrobial and antitumor properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
CAS No. |
55514-12-0 |
|---|---|
Molecular Formula |
C11H12NS+ |
Molecular Weight |
190.29 g/mol |
IUPAC Name |
1-methyl-2-methylsulfanylquinolin-1-ium |
InChI |
InChI=1S/C11H12NS/c1-12-10-6-4-3-5-9(10)7-8-11(12)13-2/h3-8H,1-2H3/q+1 |
InChI Key |
WSGTYHLPPULYTK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B11714947.png)
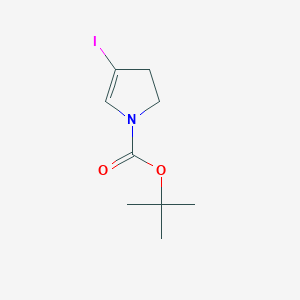
![1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11714953.png)
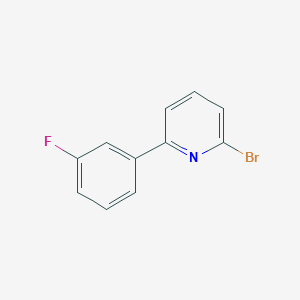
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714977.png)
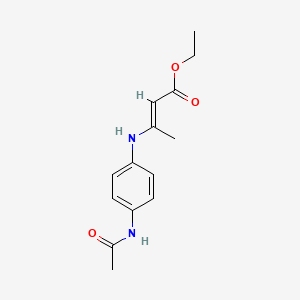
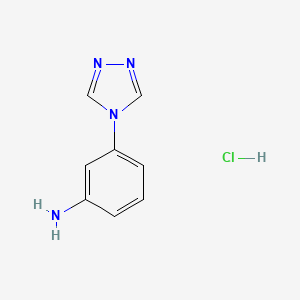
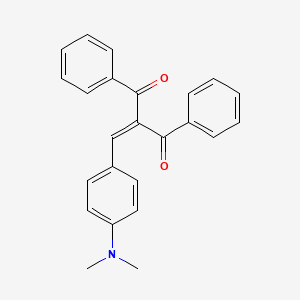
![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate](/img/structure/B11715006.png)
![3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11715009.png)
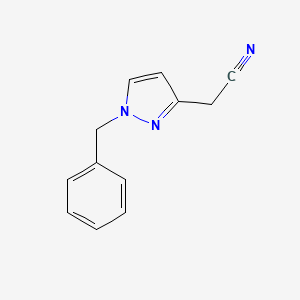
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)
![N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine](/img/structure/B11715033.png)
![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)
